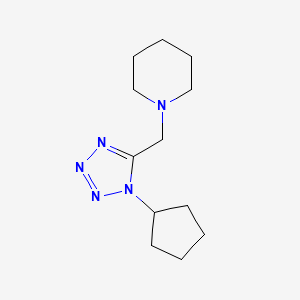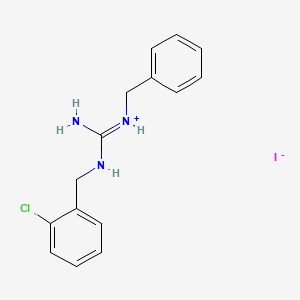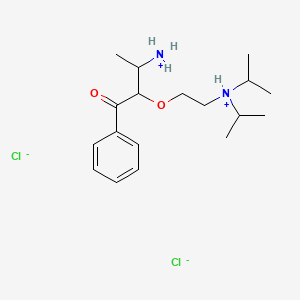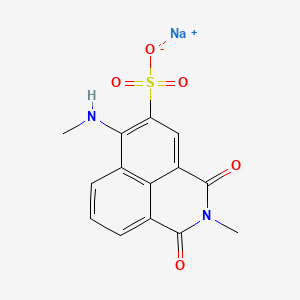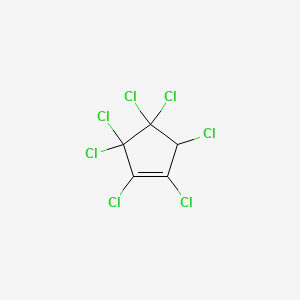
Heptachlorocyclopentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptachlorocyclopentene is an organochlorine compound known for its unique chemical structure and properties. It is a derivative of cyclopentene, where multiple chlorine atoms are substituted on the cyclopentene ring. This compound is primarily used in the synthesis of various pesticides and industrial chemicals due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptachlorocyclopentene is typically synthesized through the chlorination of cyclopentene. The process involves multiple steps of chlorination under controlled conditions to ensure the selective substitution of chlorine atoms on the cyclopentene ring. The reaction is usually carried out in the presence of a catalyst such as iron chloride to facilitate the chlorination process.
Industrial Production Methods: In industrial settings, this compound is produced using high-temperature chlorination of cyclopentene. The process involves the continuous addition of chlorine gas to cyclopentene in a reactor, followed by purification steps to isolate the desired product. The yield and purity of the compound are optimized through careful control of reaction parameters such as temperature, pressure, and chlorine concentration.
Analyse Des Réactions Chimiques
Types of Reactions: Heptachlorocyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated cyclopentanones or cyclopentadienones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated cyclopentene derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products:
Oxidation: Chlorinated cyclopentanones and cyclopentadienones.
Reduction: Partially dechlorinated cyclopentene derivatives.
Substitution: Hydroxylated or aminated cyclopentene derivatives.
Applications De Recherche Scientifique
Heptachlorocyclopentene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organochlorine compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a model compound for studying the effects of organochlorines on human health.
Industry: Utilized in the production of pesticides, flame retardants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of heptachlorocyclopentene involves its interaction with cellular components, particularly enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This reactivity is primarily due to the presence of multiple chlorine atoms, which make the compound highly electrophilic. The molecular targets and pathways involved include:
Enzymes: Inhibition or modification of enzyme activity through covalent binding.
Receptors: Interaction with cellular receptors, potentially leading to altered signal transduction pathways.
Comparaison Avec Des Composés Similaires
Hexachlorocyclopentadiene: Used in the synthesis of various pesticides and industrial chemicals.
Heptachlor: A well-known pesticide with similar structural features but different reactivity and applications.
Chlordane: Another pesticide with a similar chlorinated structure but distinct biological effects and uses.
Heptachlorocyclopentene stands out due to its specific chemical properties and the range of reactions it can undergo, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
858423-01-5 |
|---|---|
Formule moléculaire |
C5HCl7 |
Poids moléculaire |
309.2 g/mol |
Nom IUPAC |
1,2,3,3,4,4,5-heptachlorocyclopentene |
InChI |
InChI=1S/C5HCl7/c6-1-2(7)4(9,10)5(11,12)3(1)8/h2H |
Clé InChI |
AJUXFTIOMRYFRL-UHFFFAOYSA-N |
SMILES canonique |
C1(C(=C(C(C1(Cl)Cl)(Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


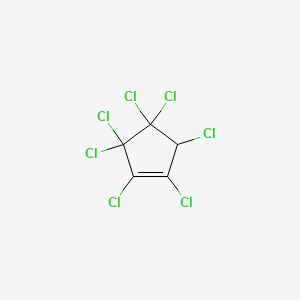


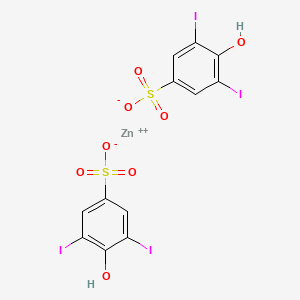
![2-Naphthalenesulfonamide, 6,7-bis[(phenylsulfonyl)oxy]-](/img/structure/B13757037.png)
![Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate](/img/structure/B13757046.png)
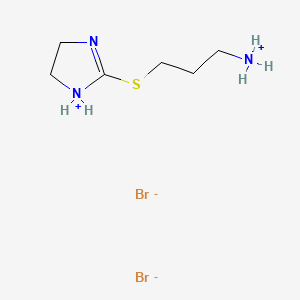
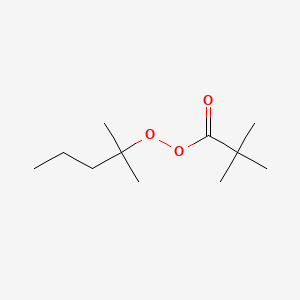
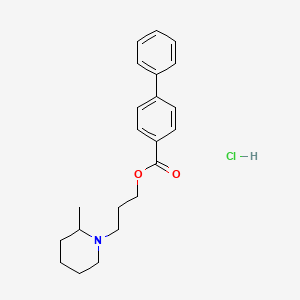
![N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide](/img/structure/B13757063.png)
